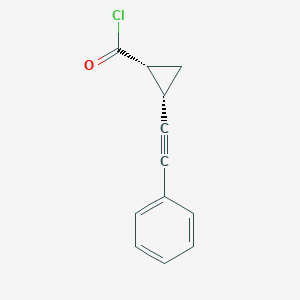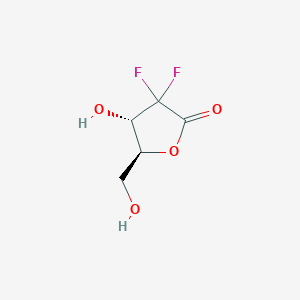![molecular formula C13H18O2 B071786 3-[(S)-1-Ethenylbutyl]-5-methylcatechol CAS No. 193753-46-7](/img/structure/B71786.png)
3-[(S)-1-Ethenylbutyl]-5-methylcatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(S)-1-Ethenylbutyl]-5-methylcatechol, also known as EMCA, is a catechol derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is not fully understood. However, it is believed that 3-[(S)-1-Ethenylbutyl]-5-methylcatechol exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to modulate various signaling pathways involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess various biochemical and physiological effects. In addition to its potent antioxidant properties, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has also been found to modulate various metabolic pathways, making it a potential candidate for the development of novel metabolic therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its potent antioxidant properties, which make it a valuable tool for investigating oxidative stress-related diseases. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. One area of interest is the development of novel antioxidant therapies based on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. Additionally, further investigation is needed to fully understand the mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol and its potential applications in various scientific fields. Finally, studies are needed to investigate the safety and efficacy of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in animal models and humans.
Synthesemethoden
3-[(S)-1-Ethenylbutyl]-5-methylcatechol can be synthesized through a multistep process involving the condensation of 4-methyl-1,2-benzoquinone with (S)-1-bromo-3-butene, followed by reduction and methylation reactions. This method has been optimized to yield high purity 3-[(S)-1-Ethenylbutyl]-5-methylcatechol with good yields.
Wissenschaftliche Forschungsanwendungen
3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is in the field of antioxidant research. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess potent antioxidant properties, which makes it a potential candidate for the development of novel antioxidant therapies.
Eigenschaften
CAS-Nummer |
193753-46-7 |
|---|---|
Produktname |
3-[(S)-1-Ethenylbutyl]-5-methylcatechol |
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1 |
InChI-Schlüssel |
PAHXDVQQUQAEHL-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O |
SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Kanonische SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Synonyme |
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



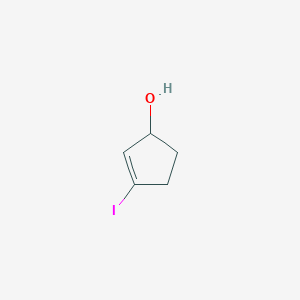
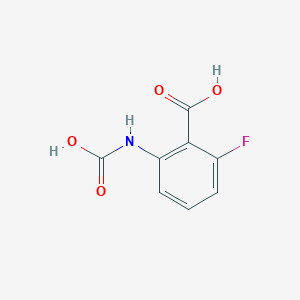
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
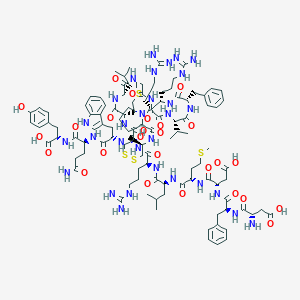
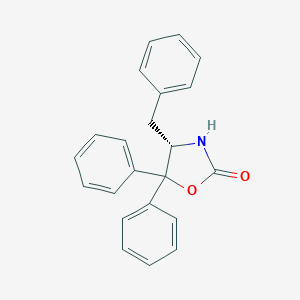
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
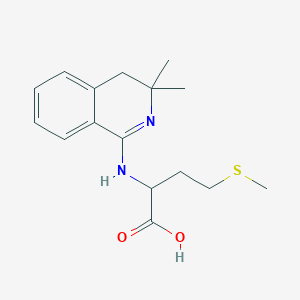
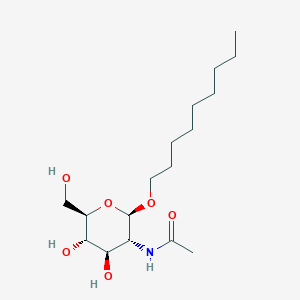
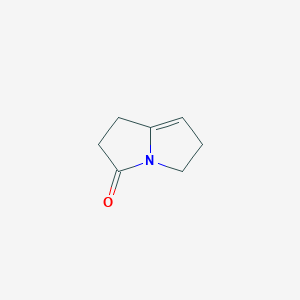
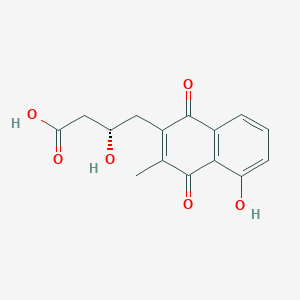
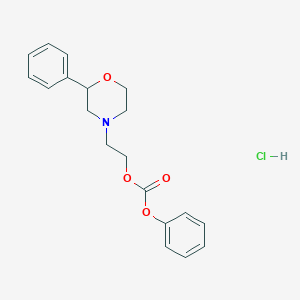
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
